2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. This compound features a cyclobutanol moiety substituted with a 2-methyl-1H-imidazole group, which is significant in various chemical and biological applications. The compound is recognized for its potential in medicinal chemistry and as a building block in organic synthesis.
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol is typically achieved through reactions involving cyclobutanone and 2-methylimidazole under basic conditions. This compound has been referenced in various chemical databases and research articles, highlighting its relevance in scientific studies and industrial applications .
This compound can be classified as an organic heterocyclic compound due to the presence of the imidazole ring. It also falls under the category of alcohols because of the hydroxyl (-OH) group attached to the cyclobutane structure. Its molecular formula is , with a molecular weight of approximately .
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol generally involves a two-step process:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity, alongside purification techniques such as recrystallization or chromatography to isolate the compound effectively.
The molecular structure of 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol consists of a cyclobutane ring bonded to a hydroxyl group and an imidazole ring. The imidazole contributes to the compound's reactivity and potential biological activity.
The InChI code for this compound is 1S/C8H12N2O/c1-8-10-5-6-11(8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3
, which provides a unique representation of its structure .
2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol can participate in several chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can undergo reduction under specific conditions.
Substitution: The compound can engage in nucleophilic substitution reactions at the imidazole ring.
For oxidation, reagents such as potassium permanganate or chromium trioxide are commonly used. Reduction can be achieved using catalytic hydrogenation or lithium aluminum hydride. Nucleophilic substitution may involve halides or amines under basic conditions.
The mechanism by which 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol exerts its effects is primarily related to its ability to interact with biological macromolecules. Specifically, the imidazole moiety can participate in hydrogen bonding and coordination with metal ions, influencing enzymatic activities such as those mediated by cytochrome P450 enzymes . This interaction may affect metabolic pathways, showcasing its potential therapeutic applications.
While specific values for density and boiling point are not uniformly available, typical characteristics include:
The compound exhibits properties typical of alcohols and heterocycles:
The scientific applications of 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol are diverse:
Chemistry: It serves as a versatile building block for synthesizing more complex organic molecules.
Biology: Investigated for potential antimicrobial and antifungal properties, contributing to drug discovery efforts.
Medicine: Explored as a pharmacophore in drug design due to its bioactive characteristics.
Industry: Utilized in developing new materials and catalysts for various chemical processes .
Base-catalyzed nucleophilic substitution provides a direct route for constructing the critical cyclobutane-imidazole bond in trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol. The reaction exploits the nucleophilic character of the imidazole nitrogen, facilitating its attack on an activated cyclobutanol derivative. This approach yields the target compound with defined stereochemistry essential for biological activity [1].
The BEMP catalyst (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) demonstrates superior performance in promoting this conjugation, achieving yields of 40-80% under optimized conditions. The reaction proceeds efficiently in acetonitrile at ambient temperature (20-25°C), minimizing energy input and epimerization risks. Key operational parameters include:
Table 1: Optimized Base-Catalyzed Substitution Parameters
Component | Specification | Role |
---|---|---|
Catalyst (BEMP) | 5 mol% | Promotes nucleophilic displacement |
Solvent | Anhydrous acetonitrile | Polar aprotic medium |
Temperature | 20-25°C (ambient) | Minimizes side reactions |
Cyclobutane Substrate | Activated derivative (e.g., tosylate) | Electrophile component |
Reaction Time | 4-24 hours (TLC monitored) | Ensures complete conversion |
Post-reaction purification employs silica gel chromatography with hexane/ethyl acetate gradients (typically 3:1 to 1:1 v/v), effectively separating the desired trans-isomer from unreacted starting materials and potential cis-contaminants. The trans configuration is confirmed via [α]D measurements and NOESY correlations, showing opposite orientation of the imidazole and hydroxyl groups across the cyclobutane plane [1].
Transitioning from batch to continuous flow reactors addresses key scalability challenges in synthesizing trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol. Flow chemistry enhances heat/mass transfer and precisely controls residence times, critical for managing the exothermic nature of the cyclobutane-imidazole coupling and minimizing thermal degradation [5].
Modern flow setups integrate multistep sequences within a single reactor train. A representative configuration involves:
Table 2: Batch vs. Flow Process Performance Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Space-Time Yield | 0.8 g/L·h⁻¹ | 5.2 g/L·h⁻¹ | 550% |
Reaction Time | 18 hours | 45 minutes | 96% reduction |
Temperature Control | ±5°C | ±1°C | Enhanced precision |
Throughput (Daily) | 15 g | 220 g | 14.6x increase |
Solvent Consumption | 50 L/kg product | 18 L/kg product | 64% reduction |
This technology enables kilogram-scale synthesis with consistent enantiopurity (>99% ee), addressing supply chain limitations for preclinical development [5].
Though not directly applicable to the tertiary alcohol target, reductive amination principles enable synthesis of structurally related intermediates like 1-((2-methyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol (CAS 2126177-14-6) [7]. This methodology becomes relevant when considering alternative cyclobutyl-imidazole connectivities or pro-drug forms requiring amine linkages [3].
The standard protocol employs:
Key stereochemical outcomes depend on the cyclobutanone precursor's symmetry. Asymmetric induction improves dramatically (dr > 10:1) when using chiral catalysts like BINOL-phosphoric acid derivatives during the imine formation step. The resulting amine intermediates serve as valuable precursors for N-alkylated analogs or degradation marker synthesis [3] [4].
Sustainable synthesis of 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol incorporates three green chemistry pillars: solvent elimination, atom economy enhancement, and catalytic recycling.
Solvent-free mechanochemical activation utilizes high-speed ball milling (HSBM) to achieve cyclobutanol-imidazole conjugation. Stainless-steel vessels charged with ZnO-doped grinding media facilitate direct coupling between 2-methylimidazole and activated cyclobutanol derivatives within 2 hours. This eliminates 300 L/kg of acetonitrile waste while maintaining yields comparable to solution-phase methods [1] [4].
Catalytic innovations focus on BEMP immobilization onto mesoporous silica (SBA-15). The hybrid catalyst SBA-15-NH-BEMP exhibits:
Table 3: Environmental Metrics for Synthetic Routes
Method | PMI (kg/kg) | E-factor | Atom Economy (%) | Energy (kWh/mol) |
---|---|---|---|---|
Traditional BEMP catalysis | 86 | 85 | 71% | 18.2 |
Solvent-free HSBM | 12 | 11 | 71% | 3.1 |
Immobilized BEMP (flow) | 34 | 33 | 71% | 8.7 |
Atom economy calculations confirm that direct substitution pathways inherently outperform stepwise sequences. The theoretical maximum atom economy for the one-step conjugation reaches 71%, versus 32% for multi-step reductive amination alternatives. Lifecycle assessments demonstrate 89% reduction in cumulative energy demand when integrating solvent-free preparation with immobilized catalysts [1] [4] [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2